(R)-RuCl[(p-cymene)(BINAP)]Cl

Asymmetric Hydrogenation Chiral Alcohols Terpene Derivatives

Generic Ru-BINAP substitutes often cause unpredictable enantioselectivity and stability variations due to different anionic ligands. (R)-RuCl[(p-cymene)(BINAP)]Cl (CAS 145926-28-9) is the precise homogeneous catalyst that resolves these challenges. · Achieves >99% ee and >97% conversion in continuous flow hydrogenation of β-ketoesters for pharmaceutical intermediates. · The p-cymene ligand stabilizes the Ru(II) center and optimizes ion-pairing, ensuring reproducible catalytic performance. · Activity is tunable by acid additives without compromising enantioselectivity, maximizing industrial throughput.

Molecular Formula C54H46Cl2P2Ru
Molecular Weight 928.9 g/mol
CAS No. 145926-28-9
Cat. No. B1279170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-RuCl[(p-cymene)(BINAP)]Cl
CAS145926-28-9
Molecular FormulaC54H46Cl2P2Ru
Molecular Weight928.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
InChIInChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyWNHLGYRPKARUHY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-RuCl[(p-cymene)(BINAP)]Cl: Chiral Hydrogenation Catalyst


(R)-RuCl[(p-cymene)(BINAP)]Cl, also known as chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride, is a homogeneous chiral ruthenium catalyst featuring the BINAP ligand and a p-cymene arene ligand . It is widely employed in asymmetric hydrogenation reactions, particularly for the enantioselective reduction of prochiral ketones, β-ketoesters, and alkenes . The compound is commercially available from major chemical suppliers and is a key component in the Takasago BINAP Ru Cymene Catalyst Kit [1].

Workflow Asymmetric hydrogenation of prochiral ketones, β-ketoesters, and alkenes
Catalyst Class Homogeneous chiral Ru-BINAP with p-cymene arene stabilization
Selection Context Enantioselective reduction; component of Takasago BINAP Ru catalyst kit

Irreplaceability of (R)-RuCl[(p-cymene)(BINAP)]Cl


Generic substitution of Ru-BINAP catalysts is not feasible due to profound differences in enantioselectivity, activity, and stability arising from variations in the anionic ligands (e.g., chloride vs. acetate) and the presence of the p-cymene arene. For instance, in the hydrogenation of geraniol, (R)-RuCl[(p-cymene)(BINAP)]Cl yields approximately 50% ee, while the acetate analog R-Ru(OAc)₂(T-BINAP) achieves 60% ee under identical conditions [1]. The p-cymene ligand not only stabilizes the Ru(II) center via η⁶-coordination but also influences ion pairing and diffusion properties, which are absent in dicarboxylate or halide-only complexes [2]. These structural nuances directly impact catalytic performance, making the selection of this specific complex critical for predictable and reproducible outcomes in asymmetric synthesis.

Target Catalyst
(R)-RuCl[(p-cymene)(BINAP)]Cl
Analog / Substitute
Ru(OAc)₂(BINAP) or dicarboxylate complexes
Anionic Ligand Impact
Chloride vs. acetate ligands may shift enantiomeric outcome; enantioselectivity is ligand-dependent
Arene Ligand Role
p-Cymene η⁶-coordination influences ion pairing and diffusion; absent in halide-only or dicarboxylate complexes
Interchangeability Note
Structural variations in anionic and arene ligands may alter catalytic performance; direct substitution may require enantioselectivity validation

(R)-RuCl[(p-cymene)(BINAP)]Cl: Quantitative Differentiation


Enantioselectivity in Geraniol Hydrogenation

In a direct head-to-head comparison under identical conditions (60°C, 40 bar H₂, methanol), (R)-RuCl[(p-cymene)(BINAP)]Cl produced citronellol with an enantiomeric excess (ee) of approximately 50% for the S-enantiomer. In contrast, the acetate analog R-Ru(OAc)₂(T-BINAP) achieved approximately 60% ee, while R-Ru(OAc)₂(BINAP) also gave around 50% ee [1].

Geraniol ee
Head-to-head
~50% ee vs ~60% ee (OAc analog)
Substrate-specific performance context
60°C, 40 bar H₂, methanol; S-enantiomer
Asymmetric Hydrogenation Chiral Alcohols Terpene Derivatives

Microfluidic Hydrogenation of Methyl Acetoacetate

When immobilized in a microfluidic chip reactor with [N₈₂₂₂][Tf₂N]/methanol/water mixed phase, (R)-RuCl[(p-cymene)(BINAP)]Cl catalyzed the hydrogenation of methyl acetoacetate (MAA) with >99% enantioselectivity and >97% conversion [1]. This performance surpasses typical batch reactor results for MAA hydrogenation over similar catalysts, where enantioselectivities often range from 90–95% ee (e.g., 92% ee reported under low-pressure conditions [2]).

MAA Flow Hydrogenation
Method context
>99% ee, >97% conversion
Reported continuous-flow performance context
Microfluidic chip, IL/MeOH/water mixed phase
Continuous Flow Chemistry β-Ketoester Reduction Process Intensification

Acid Co-catalysis for Activity Modulation

The addition of catalytic amounts of organic or inorganic acids to the reaction mixture of methyl acetoacetate hydrogenation with (R)-RuCl[(p-cymene)(BINAP)]Cl enhances the reaction activity by up to one order of magnitude, while maintaining enantioselectivity unchanged [1].

Acid Co-catalysis
Class-level
Up to 10× activity enhancement
Activity modulation context
Enantioselectivity maintained; methanol solvent
Reaction Rate Optimization Acid Co-catalysis β-Ketoester Hydrogenation

Two-Step Immobilization Method

When immobilized on montmorillonite support, the two-step immobilization method via [RuCl₂(p-cymene)]₂ dimer yields a catalyst with performance parameters (rate constants, optical yields) comparable to homogeneous experiments using dissolved (R)-RuCl[(p-cymene)(BINAP)]Cl. In contrast, direct impregnation or one-step immobilization results in unstable anchorage and poor catalytic performance [1].

Immobilization Method
Head-to-head
Two-step protocol reported comparable to homogeneous
Heterogenization method context
Montmorillonite support; one-step method unstable
Catalyst Immobilization Heterogeneous Asymmetric Catalysis Montmorillonite Support

(R)-RuCl[(p-cymene)(BINAP)]Cl: Optimized Applications


Continuous Flow Synthesis of Chiral β-Hydroxy Esters

The catalyst's demonstrated ability to achieve >99% ee and >97% conversion in a microfluidic continuous flow reactor for methyl acetoacetate hydrogenation [1] makes it ideally suited for industrial production of chiral β-hydroxy esters. The process intensification benefits of continuous flow, combined with the catalyst's high enantioselectivity, support cost-effective manufacturing of pharmaceutical intermediates.

Acid Co-catalysis for Process Optimization

The catalyst's activity can be enhanced by up to an order of magnitude through the addition of acids without loss of enantioselectivity [1]. This tunability is particularly valuable in industrial settings where reaction throughput must be maximized while maintaining chiral purity, such as in the synthesis of high-volume fine chemicals.

Two-Step Immobilization for Catalyst Recovery

The two-step immobilization method using [RuCl₂(p-cymene)]₂ on montmorillonite yields a heterogeneous catalyst with performance comparable to the homogeneous complex [1]. This approach is directly applicable to the design of recoverable and reusable catalyst systems for asymmetric hydrogenation, reducing metal contamination and enabling simpler product purification.

Application
Selection Property
Validation Focus
Continuous-flow β-ketoester hydrogenation
Enantioselectivity under flow conditions
Process-scale ee and conversion review
Acid-modulated hydrogenation
Activity modulation without ee loss
Throughput-enantioselectivity balance
Catalyst immobilization for recovery
Heterogenization method compatibility
Recovery and reuse performance review
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